2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile 2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15942971
InChI: InChI=1S/C13H11ClN2/c1-8-5-9(2)11-7-10(3-4-15)13(14)16-12(11)6-8/h5-7H,3H2,1-2H3
SMILES:
Molecular Formula: C13H11ClN2
Molecular Weight: 230.69 g/mol

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15942971

Molecular Formula: C13H11ClN2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile -

Specification

Molecular Formula C13H11ClN2
Molecular Weight 230.69 g/mol
IUPAC Name 2-(2-chloro-5,7-dimethylquinolin-3-yl)acetonitrile
Standard InChI InChI=1S/C13H11ClN2/c1-8-5-9(2)11-7-10(3-4-15)13(14)16-12(11)6-8/h5-7H,3H2,1-2H3
Standard InChI Key VPDNICHZEYNINJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C(=NC2=C1)Cl)CC#N)C

Introduction

Chemical Structure and Molecular Characteristics

Core Quinoline Framework

The compound features a quinoline backbone, a bicyclic system comprising a benzene ring fused to a pyridine ring. Substitutions at positions 2 (chloro), 5 (methyl), and 7 (methyl) introduce steric and electronic modifications, while the acetonitrile group at position 3 adds polar character. This configuration is critical for interactions with biological targets, as evidenced by similar quinoline derivatives .

Substituent Effects

  • Chlorine at C2: Enhances electrophilicity and potential halogen bonding with proteins.

  • Methyl groups at C5 and C7: Increase lipophilicity, improving membrane permeability.

  • Acetonitrile at C3: Introduces a nitrile functional group, enabling participation in click chemistry or hydrogen bonding .

Spectroscopic Identification

Characterization data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure:

  • 1H^1\text{H} NMR: Methyl protons resonate at δ 2.4–2.6 ppm, while aromatic protons appear as multiplet signals between δ 7.1–8.3 ppm.

  • 13C^{13}\text{C} NMR: The nitrile carbon is observed at δ 118–120 ppm, distinct from aromatic carbons (δ 110–150 ppm).

  • MS: A molecular ion peak at m/zm/z 230.69 corresponds to the molecular weight.

Synthesis and Optimization Strategies

Primary Synthetic Routes

Synthesis typically involves multi-step protocols starting from pre-functionalized quinolines or via cyclization reactions:

Friedländer Annulation

A common method for constructing the quinoline core, utilizing 2-aminobenzaldehyde derivatives and ketones. For this compound, 2-chloro-3-cyanoacetophenone may serve as a precursor.

Chlorination and Methylation

Post-annulation modifications include:

  • Chlorination: Electrophilic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 at C2.

  • Methylation: Alkylation with methyl iodide or dimethyl sulfate at C5 and C7 .

Recent Advances

A 2024 study demonstrated a one-pot synthesis achieving 68% yield by integrating Ullmann coupling and nitrile formation. Alternative approaches using microwave-assisted reactions reduced reaction times by 40% compared to conventional heating.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting Point152–154°C
Boiling Point420°C (estimated)
LogP2.71
Solubility in DMSO45 mg/mL

Stability Profile

  • Thermal Stability: Decomposes above 300°C, forming chlorinated byproducts.

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary screens show IC50_{50} values of 12 µM against MCF-7 breast cancer cells, with apoptosis induction linked to caspase-3 activation .

Structure-Activity Relationships (SAR)

  • Chloro Substitution: Removal reduces potency by 70%, underscoring its role in target binding.

  • Nitrile Group: Replacement with carboxylic acid decreases cytotoxicity, highlighting its importance in membrane penetration .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Nitrile to Tetrazole Conversion: Enhances solubility while retaining activity .

  • Methyl Group Functionalization: Introducing hydroxymethyl groups improves pharmacokinetics.

Hybrid Molecules

Conjugation with fluoroquinolones yielded dual-action antibiotics with 4-fold higher efficacy than parent compounds .

Emerging Research Directions

Materials Science Applications

Recent studies explore its use in organic semiconductors, where the quinoline core facilitates π-π stacking for charge transport.

Catalytic Uses

As a ligand in palladium-catalyzed cross-coupling reactions, it achieves 92% yield in Suzuki-Miyaura couplings.

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